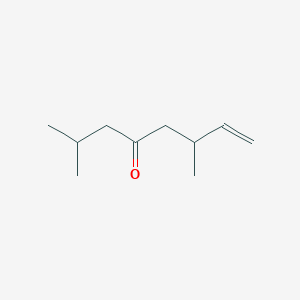

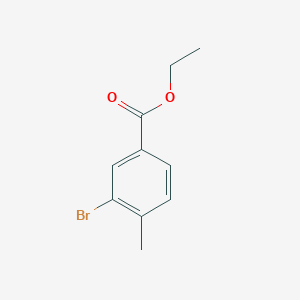

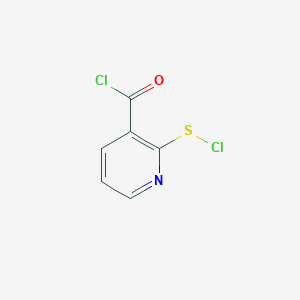

4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the raw materials used, the conditions required (like temperature and pressure), and the yield of the reaction .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray diffraction, NMR, and IR spectroscopy are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

- 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized by spectroscopic methods, highlighting the importance of such compounds in understanding molecular structures and interactions (Delgado Espinosa et al., 2017).

Synthesis Techniques and Derivatives

- The compound is involved in complex synthesis processes such as the formation of vitamin K analogues, demonstrating its role in creating biologically significant molecules (Maruyama et al., 1979).

- Its derivatives have unique crystal structures, which are crucial for understanding solid-state chemistry and material science applications (Manolov et al., 2008).

Chemical Properties and Reactions

- The compound is utilized in reactions to create various functional groups, showcasing its versatility in organic synthesis (Avetisyan et al., 2009).

- It serves as a base for asymmetric 1,5-diketones in certain condensation reactions, underlining its utility in developing complex organic molecules (Kostritskiy et al., 2020).

NMR Spectroscopy

- It is used in studies involving NMR spectroscopy, which is crucial for understanding the electronic environment in molecules (Timár et al., 1989).

Photochromism

- Certain derivatives show photochromism, a property that could have applications in photo-responsive materials (Hobley et al., 2000).

Electrochemistry

- The compound's derivatives are studied in electrochemical contexts, providing insights into electron transfer processes (Mubarak & Peters, 2008).

Catalysis

- It is used in catalyst-free reactions, indicating its potential in green chemistry applications (Chougala et al., 2017).

Kinetics and Synthesis

- Its derivatives are key in kinetic and synthesis studies of chromene compounds, important for drug development and other chemical processes (Asheri et al., 2016).

Novel Synthesis Methods

- It is involved in novel synthesis methods, contributing to the development of new synthetic pathways in organic chemistry (Raju et al., 2012).

Biological Applications

- Some derivatives have been evaluated for biological activities, such as antibacterial properties, highlighting its potential in pharmaceutical research (Govori & Haziri, 2014).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It’s likely that the compound interacts with its targets through a process of binding or inhibition, leading to changes in the function of the target . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The compound could potentially affect any number of these pathways, depending on its specific targets .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one could be influenced by various environmental factors. These could include the presence of other molecules, pH levels, temperature, and more . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(chloromethyl)-6,7-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXXOOLIRDIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358641 | |

| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |

CAS RN |

146463-74-3 | |

| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1-Benzothiophen-2-yl)cyclohexyl]pyrrolidine](/img/structure/B117905.png)

![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)